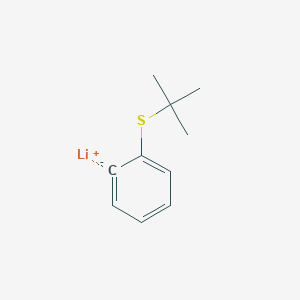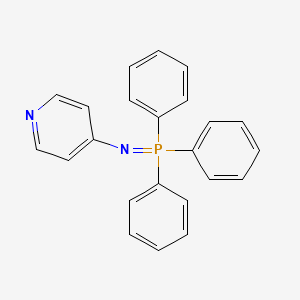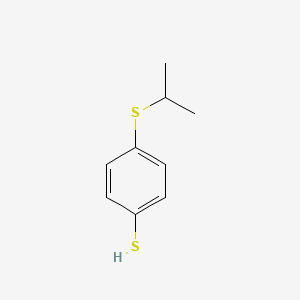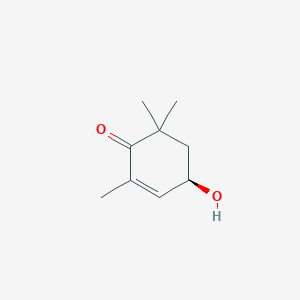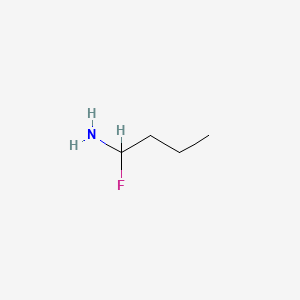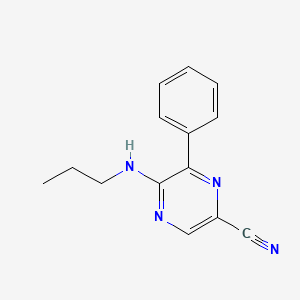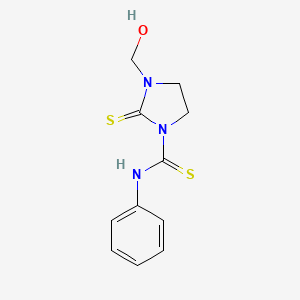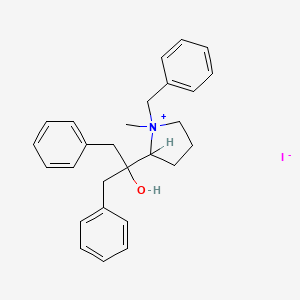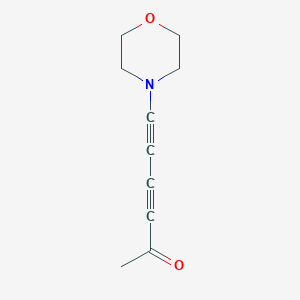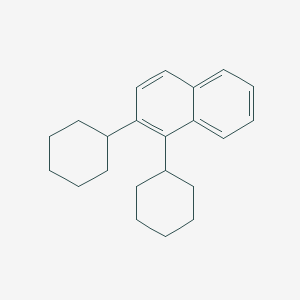![molecular formula C13H26O6P2 B14431972 3,9-Dibutoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane CAS No. 75457-09-9](/img/structure/B14431972.png)
3,9-Dibutoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,9-Dibutoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane is a complex organophosphorus compound characterized by its unique spirocyclic structure. This compound contains two phosphorus atoms and multiple oxygen atoms, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Dibutoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane typically involves the reaction of pentaerythritol with phosphorus trichloride in the presence of a base, followed by the addition of butanol. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
This includes using larger reactors, maintaining strict control over reaction conditions, and employing purification techniques such as distillation or crystallization to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
3,9-Dibutoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphorus atoms to lower oxidation states.
Substitution: The butoxy groups can be substituted with other alkoxy or aryloxy groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various alkyl or aryl halides for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphine oxides, while substitution reactions can produce a variety of alkoxy or aryloxy derivatives .
Applications De Recherche Scientifique
3,9-Dibutoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor in biochemical pathways.
Medicine: Research is ongoing into its potential use as a drug delivery agent due to its ability to form stable complexes with various drugs.
Mécanisme D'action
The mechanism by which 3,9-Dibutoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane exerts its effects involves its ability to interact with various molecular targets. The phosphorus atoms can form strong bonds with metals, making it an effective ligand in coordination complexes. Additionally, its spirocyclic structure allows it to fit into specific enzyme active sites, potentially inhibiting their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,9-Bis(2,4-di-tert-butylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane: This compound has similar structural features but different substituents, affecting its reactivity and applications.
3,9-Bis(octadecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane: Another similar compound with long alkyl chains, used primarily as an antioxidant and stabilizer.
2,4,8,10-Tetraoxa-3,9-dithiaspiro[5.5]undecane: This compound contains sulfur atoms instead of phosphorus, leading to different chemical properties and applications.
Propriétés
Numéro CAS |
75457-09-9 |
|---|---|
Formule moléculaire |
C13H26O6P2 |
Poids moléculaire |
340.29 g/mol |
Nom IUPAC |
3,9-dibutoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane |
InChI |
InChI=1S/C13H26O6P2/c1-3-5-7-14-20-16-9-13(10-17-20)11-18-21(19-12-13)15-8-6-4-2/h3-12H2,1-2H3 |
Clé InChI |
DCHFYLMMGGJTSP-UHFFFAOYSA-N |
SMILES canonique |
CCCCOP1OCC2(CO1)COP(OC2)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



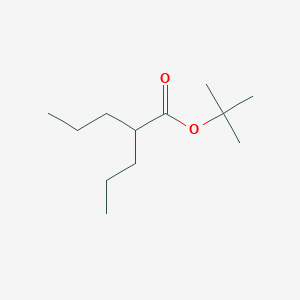
![2-[(Benzyloxy)methyl]-1,4,7,10-tetraoxacyclododecane](/img/structure/B14431913.png)
